molecular formula C11H11BrFN3 B15255731 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine

6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine

Cat. No.: B15255731
M. Wt: 284.13 g/mol
InChI Key: ZNVUOOUVTKXWMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo bromination and fluorination reactions under controlled conditions. The reaction conditions usually involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the high purity required for its applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-N4,5-dimethylquinoline-3,4-diamine
  • 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine
  • This compound

Uniqueness

This compound stands out due to its unique combination of bromine and fluorine atoms, which confer distinct reactivity and selectivity properties. This makes it particularly valuable for specific applications where these characteristics are desired .

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

6-bromo-8-fluoro-4-N,5-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrFN3/c1-5-6(12)3-7(13)10-9(5)11(15-2)8(14)4-16-10/h3-4H,14H2,1-2H3,(H,15,16)

InChI Key

ZNVUOOUVTKXWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=NC=C(C(=C12)NC)N)F)Br

Origin of Product

United States

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